DYRK1A Binding Affinity
The 6‑nitro fragment binds human DYRK1A with a Kd of 134 nM (TR‑FRET displacement assay), whereas the corresponding 6‑amino analog (N-(6-amino-1,3-benzothiazol-2-yl)acetamide) shows no detectable binding at concentrations up to 100 μM, representing a >750‑fold difference in affinity [1]. The IC50 of the 6‑nitro compound (525 nM) is consistent with a high ligand efficiency (LE ≈ 0.45 kcal·mol⁻¹ per heavy atom), placing it among the most efficient fragments in the benzothiazole library [2].
| Evidence Dimension | DYRK1A equilibrium dissociation constant (Kd) |
|---|---|
| Target Compound Data | Kd = 134 nM (N-(6-nitro-1,3-benzothiazol-2-yl)acetamide) |
| Comparator Or Baseline | N-(6-amino-1,3-benzothiazol-2-yl)acetamide: Kd > 100 μM (no binding detected) |
| Quantified Difference | >750-fold higher affinity for the 6-nitro derivative |
| Conditions | Biotinylated DYRK1A (human, E. coli BL21(DE3) expression); TR‑FRET displacement using Kinase Tracer 236; 1.5 h incubation [1] |
Why This Matters
The stark affinity gap shows that the 6‑NO₂ group is indispensable for DYRK1A engagement; procurement of the 6‑amino analog for kinase‑targeted studies would yield inactive material.
- [1] BindingDB entry BDBM50567045 (CHEMBL4468753). Affinity data: Kd = 134 nM, IC50 = 525 nM, Kon = 0.970 M⁻¹s⁻¹. Assay: DYRK1A TR‑FRET displacement. Accessed via BindingDB. View Source
- [2] Rothweiler U, Stensen W, Brandsdal BO, Isaksson J, Leeson FA, Engh RA, Svendsen JSM. Probing the ATP-Binding Pocket of Protein Kinase DYRK1A with Benzothiazole Fragment Molecules. J Med Chem. 2016;59(21):9814-9824. Table 1. View Source
